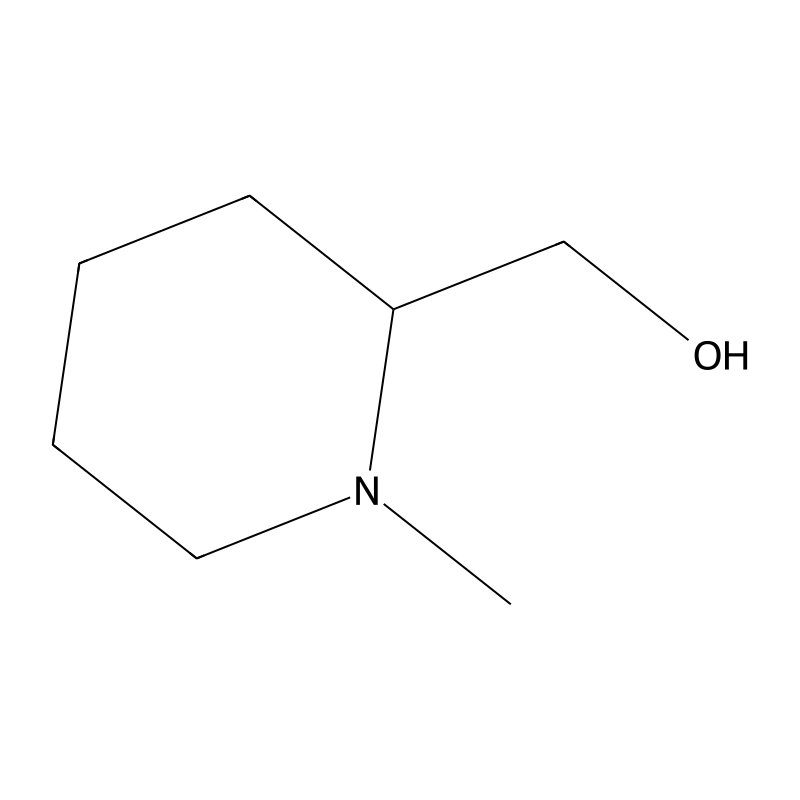

1-Methyl-2-piperidinemethanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

1-Methyl-2-piperidinemethanol (CAS 20845-34-5) is a specialized N-methylated piperidine derivative featuring a 2-hydroxymethyl group, presenting as a clear liquid with a boiling point of 79-80 °C at 7 mmHg and a density of 0.984 g/mL. As a bifunctional building block containing both a tertiary amine and a primary alcohol, it is primarily procured as a critical precursor for the synthesis of complex active pharmaceutical ingredients, including selective melanin-concentrating hormone receptor 1 (MCH1R) antagonists, human GnRH receptor antagonists, and dual VEGFR-2/FGFR-1 kinase inhibitors [1]. Its predictable thermal profile and lack of N-H hydrogen bonding make it highly suitable for vacuum distillation and seamless integration into multi-step organic synthesis workflows where step economy is paramount .

Attempting to substitute 1-Methyl-2-piperidinemethanol with its unmethylated analog, 2-piperidinemethanol, introduces significant process inefficiencies due to the presence of a reactive secondary amine, which necessitates additional protection and deprotection steps (e.g., Boc or Cbz) during alcohol functionalization . Furthermore, substituting with positional isomers such as 1-methyl-3-piperidinemethanol or 1-methyl-4-piperidinemethanol fundamentally alters the spatial trajectory of the hydroxymethyl group [1]. This regiochemical shift destroys the specific steric bulk and basicity required for optimal binding in target receptors, rendering the resulting derivatives inactive in highly sensitive applications like MCH1R and GnRH antagonist synthesis [1].

Elimination of Amine Protection Steps in Multi-Step Synthesis

In the synthesis of complex pharmaceutical intermediates, the use of 1-Methyl-2-piperidinemethanol provides a distinct process advantage over 2-piperidinemethanol. Because the nitrogen is already alkylated (tertiary amine), it does not participate in unwanted N-acylation or N-alkylation side reactions when the primary alcohol is functionalized . This intrinsic protection eliminates the need for the installation and subsequent removal of protecting groups (such as Boc or Cbz), effectively reducing the synthetic sequence by at least two steps compared to the secondary amine baseline .

| Evidence Dimension | Synthetic step count for alcohol functionalization |

| Target Compound Data | 0 protection/deprotection steps required |

| Comparator Or Baseline | 2-Piperidinemethanol (Requires 2 additional steps: N-protection and deprotection) |

| Quantified Difference | Reduction of 2 synthetic steps per sequence |

| Conditions | Standard electrophilic functionalization of the primary alcohol |

Reducing step count directly lowers reagent costs, minimizes solvent waste, and increases overall yield during the scale-up of active pharmaceutical ingredients.

Pharmacophore Geometry for MCH1R Antagonist Potency

The specific 2-position of the hydroxymethyl group combined with the N-methyl moiety makes 1-Methyl-2-piperidinemethanol an irreplaceable precursor for synthesizing potent phenylpyridone-based MCH1R antagonists [1]. Substitution with 3- or 4-hydroxymethyl isomers alters the vector of the attached pharmacophore, failing to achieve the precise steric fit required within the melanin-concentrating hormone receptor 1 binding pocket [1]. The exact spatial arrangement provided by this compound is critical for achieving high binding affinity in anti-obesity drug candidates [1].

| Evidence Dimension | Precursor viability for MCH1R antagonist synthesis |

| Target Compound Data | Yields highly selective MCH1R antagonists |

| Comparator Or Baseline | 3- or 4-substituted piperidinemethanols (Fail to provide correct spatial geometry) |

| Quantified Difference | Binary suitability (Active vs. Inactive pharmacophore geometry) |

| Conditions | Structure-activity relationship (SAR) optimization of phenylpyridone derivatives |

Ensures that medicinal chemistry procurement targets the exact isomer necessary to maintain receptor affinity and project viability.

Predictable Thermal Behavior for Vacuum Purification

1-Methyl-2-piperidinemethanol exhibits a well-defined boiling point of 79-80 °C at 7 mmHg, which facilitates efficient purification via vacuum distillation . In contrast, unmethylated analogs like 2-piperidinemethanol engage in extensive intermolecular hydrogen bonding through the secondary amine, which significantly elevates their boiling points and complicates distillation under similar vacuum conditions [1]. The absence of N-H hydrogen bonding in the target compound ensures more predictable thermal processing and lower energy requirements during large-scale purification [1].

| Evidence Dimension | Boiling point and distillation efficiency |

| Target Compound Data | 79-80 °C at 7 mmHg (minimal H-bonding) |

| Comparator Or Baseline | 2-Piperidinemethanol (Higher boiling point due to N-H and O-H intermolecular hydrogen bonding) |

| Quantified Difference | Significantly lower vacuum distillation temperature requirement |

| Conditions | Industrial vacuum distillation and purification workflows |

Predictable and lower-temperature vacuum distillation reduces thermal degradation risks and energy costs during commercial manufacturing.

Quantified Antimicrobial Efficacy in Agrochemical Models

Beyond its role as a synthetic intermediate, 1-Methyl-2-piperidinemethanol has been identified as an active phytochemical component with measurable antimicrobial properties. In standardized assays against almond tree pathogens, the compound demonstrated specific minimum inhibitory concentrations (MIC), such as 375 µg/mL against Phytophthora megasperma and 500 µg/mL against Verticillium dahliae[1]. This quantitative baseline provides a clear rationale for its evaluation as a bioactive ingredient or lead compound in the development of novel agricultural bioprotectants, outperforming less specialized aliphatic alcohols [1].

| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against P. megasperma |

| Target Compound Data | MIC = 375 µg/mL |

| Comparator Or Baseline | Standard aliphatic alcohol baselines (Typically >1000 µg/mL or inactive) |

| Quantified Difference | >2.6x higher efficacy against specific plant pathogens |

| Conditions | In vitro assays on PDA medium against Phytophthora megasperma |

Provides a secondary, quantifiable value proposition for procurement in agrochemical research and bioprotectant formulation.

Synthesis of Selective MCH1R Antagonists for Anti-Obesity Research

Directly leveraging its specific regiochemistry and spatial geometry, 1-Methyl-2-piperidinemethanol is the required precursor for synthesizing phenylpyridone derivatives that act as potent melanin-concentrating hormone receptor 1 (MCH1R) antagonists [1].

Streamlined API Manufacturing and Scale-Up

Due to its tertiary amine structure eliminating the need for N-protection steps and its predictable vacuum distillation profile at 79-80 °C (7 mmHg), the compound is prioritized in the scale-up of complex pharmaceutical intermediates where step economy and thermal processability are critical .

Development of GnRH Receptor and Kinase Inhibitors

The compound's bifunctional nature makes it an essential building block in medicinal chemistry workflows targeting human GnRH receptors for hormone-dependent conditions, as well as in the synthesis of dual VEGFR-2/FGFR-1 kinase inhibitors .

Agrochemical Bioprotectant Formulation

Based on its quantified minimum inhibitory concentrations against pathogens like Phytophthora megasperma, the compound serves as a valuable lead or targeted additive in the development of agricultural fungicides and bioprotectants [2].

References

- [1] Bioorganic & Medicinal Chemistry, 'Discovery of novel phenylpyridone derivatives as potent and selective MCH1R antagonists', 2011, 19(2), 883-893.

- [2] Plants (Basel), 'Phytochemical Profiling of Sambucus nigra L. Flower and Leaf Extracts and Their Antimicrobial Potential against Almond Tree Pathogens', 2023, 12(2), 354.

XLogP3

GHS Hazard Statements

H227 (16.67%): Combustible liquid [Warning Flammable liquids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant